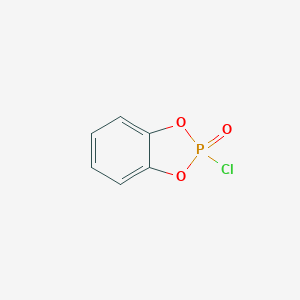

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

Description

The exact mass of the compound 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,3,2λ5-benzodioxaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSGKPLIWNTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(=O)(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061735 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-17-8 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylene phosphorochloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENE PHOSPHOROCHLORIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3UJ78WT5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-2-oxo-1,3,2-dioxaphospholane, a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including phospholipids and phosphorylcholine derivatives used in drug development. This document details the core chemical reactions, experimental protocols, and quantitative data associated with its preparation.

Introduction

2-Chloro-2-oxo-1,3,2-dioxaphospholane, also known as ethylene chlorophosphate, is a cyclic phosphate ester of significant interest in medicinal and materials chemistry. Its reactivity as a phosphorylating agent allows for the introduction of the phosphate moiety into a wide range of molecules, making it a valuable building block for creating bioactive compounds and functional polymers. The synthesis of this compound is typically achieved through the reaction of a diol, most commonly ethylene glycol, with a phosphorus chloride source, followed by an oxidation step. This guide will focus on the most prevalent and well-documented synthetic routes.

Core Synthesis Pathways

The synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane primarily proceeds via two main strategies, differing in the choice of the phosphorus reagent:

-

Two-Step Synthesis via Phosphorus Trichloride: This is the most common and often preferred method. It involves the initial reaction of ethylene glycol with phosphorus trichloride (PCl₃) to form the intermediate 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized to the final product. The oxidation can be carried out using various oxidizing agents, including molecular oxygen or ozone.[1][2][3][4]

-

One-Step Synthesis via Phosphoryl Chloride: A more direct approach involves the reaction of ethylene glycol with phosphoryl chloride (POCl₃).[5] This method circumvents the need for a separate oxidation step but can sometimes be more challenging to control and may lead to the formation of polymeric byproducts.

Experimental Protocols

Below are detailed experimental methodologies for the key synthesis pathways.

Protocol 1: Two-Step Synthesis from Ethylene glycol and Phosphorus Trichloride

This protocol is adapted from various sources describing the synthesis of 2-chloro-1,3,2-dioxaphospholane followed by oxidation.[2][3][4]

Step A: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a trap for HCl gas is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Anhydrous ethylene glycol is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cooled to 0°C in an ice bath.

-

Phosphorus trichloride is added dropwise to the stirred solution. The reaction is exothermic and generates HCl gas. The temperature should be carefully maintained at 0°C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The resulting mixture contains the intermediate product, 2-chloro-1,3,2-dioxaphospholane.

Step B: Oxidation to 2-Chloro-2-oxo-1,3,2-dioxaphospholane

-

Oxidation: The solution containing 2-chloro-1,3,2-dioxaphospholane is then subjected to oxidation. Dry oxygen gas is bubbled through the solution at a controlled rate. Alternatively, dried ozone can be used for a more efficient oxidation, potentially leading to higher yields.[3]

-

Monitoring: The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Purification: Once the oxidation is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-chloro-2-oxo-1,3,2-dioxaphospholane as a colorless liquid.[3]

Protocol 2: One-Step Synthesis from Ethylene glycol and Phosphoryl Chloride

This protocol is based on the direct reaction of ethylene glycol with phosphoryl chloride.[5]

-

Apparatus Setup: A similar setup to Protocol 1 is used, ensuring all glassware is dry and the reaction is conducted under an inert atmosphere.

-

Reaction: Anhydrous ethylene glycol is dissolved in a suitable dry solvent (e.g., dichloromethane) in the reaction flask and cooled to 0°C.

-

Phosphoryl chloride, optionally diluted with the same solvent, is added dropwise to the cooled, stirred solution. The reaction is exothermic and produces HCl gas.

-

After complete addition, the mixture is stirred at a controlled temperature until the reaction is complete.

-

Work-up and Purification: The reaction mixture is carefully worked up. The solvent is removed by distillation, and the final product is purified by vacuum distillation. Care must be taken to avoid polymerization, which can be a side reaction in this method.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

| Parameter | Two-Step Synthesis (PCl₃ + O₂) | One-Step Synthesis (POCl₃) | Reference |

| Starting Materials | Ethylene glycol, Phosphorus trichloride, Oxygen | Ethylene glycol, Phosphoryl chloride | [2][3][5] |

| Solvent | Dichloromethane | Dichloromethane | [2][6] |

| Reaction Temperature | 0°C for PCl₃ addition | 0°C for POCl₃ addition | [2][6] |

| Yield | 59-80% (with ozone oxidation) | Yields can be variable | [3] |

| Purity | High purity after vacuum distillation | May require careful purification | |

| Key Byproducts | HCl | HCl, potential polymers | [2][3] |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the two primary synthesis pathways for 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Caption: Synthesis pathways for 2-chloro-2-oxo-1,3,2-dioxaphospholane.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. nbinno.com [nbinno.com]

- 3. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 4. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Physicochemical Properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

Introduction

2-Chloro-1,3,2-dioxaphospholane 2-oxide, also known as ethylene chlorophosphate or COP, is a cyclic chlorophosphate reagent.[1] It is a versatile chemical intermediate widely utilized in the synthesis of a variety of organophosphorus compounds, most notably phospholipids and their analogs.[2] Its utility stems from its role as an efficient phosphorylating agent, enabling the introduction of a phosphate group to various nucleophiles such as alcohols and amines.[2] This reactivity makes it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]

Physicochemical Properties

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a colorless to yellow liquid under standard conditions.[4][5] Its key physicochemical properties are summarized in the table below for easy reference by researchers and chemical professionals.

| Property | Value | References |

| Molecular Formula | C₂H₄ClO₃P | [2] |

| Molecular Weight | 142.48 g/mol | [2] |

| CAS Number | 6609-64-9 | |

| Appearance | Colorless to yellow liquid | [4][5] |

| Melting Point | 12-14 °C | |

| Boiling Point | 89-91 °C at 0.8 mmHg | |

| 98-99 °C at 2 mmHg | [5] | |

| Density | 1.55 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.45 | |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Miscible with water and chloroform. Soluble in dichloromethane. | [2] |

| Stability | Moisture sensitive; reacts violently with water. | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide is typically achieved through a two-step process. The first step involves the reaction of a phosphorus precursor with ethylene glycol to form the intermediate, 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized to yield the final product.

Synthesis from Phosphorus Trichloride

A common laboratory-scale synthesis involves the reaction of phosphorus trichloride with ethylene glycol, followed by oxidation.[6]

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet is charged with ethylene glycol and an anhydrous solvent such as dichloromethane. The mixture is cooled to approximately 0-5 °C.[2][6]

-

Addition of PCl₃: Phosphorus trichloride, dissolved in dichloromethane, is added dropwise to the cooled ethylene glycol solution while maintaining the low temperature. The reaction is exothermic and produces hydrogen chloride gas as a byproduct.[2][6]

-

Formation of Intermediate: After the addition is complete, the reaction is stirred for several hours to ensure the complete formation of the 2-chloro-1,3,2-dioxaphospholane intermediate.[2]

-

Oxidation: The intermediate is then oxidized to the final product. This can be achieved by bubbling dry oxygen or air through the reaction mixture.[6]

-

Purification: The final product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is purified by distillation under reduced pressure to remove the solvent and any byproducts.[6]

Synthesis from Phosphorus Oxychloride

An alternative method involves the direct reaction of phosphorus oxychloride with ethylene glycol.[7]

Experimental Protocol:

-

Reaction Setup: A three-necked flask is charged with ethylene glycol and anhydrous dichloromethane and cooled to 0 °C.[7]

-

Addition of POCl₃: A solution of phosphorus oxychloride in anhydrous dichloromethane is added slowly via a dropping funnel. The reaction temperature is maintained at 0 °C.[7]

-

Reaction and Stirring: The mixture is stirred for an extended period (e.g., 12-14 hours) at low temperature until the evolution of HCl gas ceases.[2][7]

-

Purification: The solvent is removed by distillation under normal pressure, followed by vacuum distillation of the crude product to obtain pure 2-chloro-1,3,2-dioxaphospholane 2-oxide.[7]

Applications in Drug Development and Chemical Synthesis

The primary application of 2-chloro-1,3,2-dioxaphospholane 2-oxide is as a phosphorylating agent. It is a key reactant in the synthesis of various biologically important molecules.

Key Applications:

-

Phospholipid Synthesis: It is extensively used to synthesize phosphatidylcholines and other phospholipids, which are crucial components of cell membranes and are used in drug delivery systems like liposomes.

-

Prodrug Synthesis: The phosphate group can be used to modify drug molecules, improving their solubility or creating prodrugs that are activated in vivo.

-

Synthesis of Analytical Reagents: It is used to synthesize α-naphthylphosphorylcholine, a substrate for detecting the activity of the enzyme phospholipase C.

-

Polymer Chemistry: This compound is employed in the creation of phosphorus-containing polymers, which can have applications as flame retardants and biocompatible materials.[3]

References

- 1. cenmed.com [cenmed.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-1,3,2-dioxaphospholane 2-oxide

CAS Number: 6609-64-9

Synonyms: Ethylene chlorophosphate, Cyclic ethylene phosphorochloridate, 2-Chloro-2-oxo-1,3,2-dioxaphospholane

This technical guide provides a comprehensive overview of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a pivotal reagent in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory.

Physicochemical and Spectral Data

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a colorless to light yellow liquid with a pungent odor. It is a reactive cyclic chlorophosphate primarily utilized as a phosphorylating agent.[1] Below is a summary of its key physical, chemical, and spectral properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄ClO₃P | [2] |

| Molecular Weight | 142.48 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Melting Point | 12-14 °C | [3] |

| Boiling Point | 89-91 °C at 0.8 mmHg | [3] |

| Density | 1.55 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.45 | [3] |

| Solubility | Miscible with water (reacts) and soluble in organic solvents like dichloromethane and chloroform. | [1] |

| InChI Key | SBMUNILHNJLMBF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1COP(=O)(O1)Cl | [2] |

Table 2: Spectral Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR | Resonances for the ethylene protons (CH₂) are observed. | [4] |

| ¹³C NMR | A signal corresponding to the two equivalent carbon atoms of the ethylene group is present. The approximate chemical shift is around 67 ppm. | [3][5] |

| ³¹P NMR | A single resonance is observed, with reported chemical shifts varying depending on the solvent. | [6][7][8] |

| Mass Spectrometry (GC-MS) | Fragmentation patterns show common ions at m/e values of 42, 43, 55, 57, 61, 68, 77, 96, and 112. | [6][9] |

| Infrared (IR) Spectroscopy | Key IR bands are reported at 3012, 2933, 1477, 1366, 1325, 1040, 924, and 858 cm⁻¹. | [10] |

Synthesis and Reactivity

2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically synthesized in a two-step process from ethylene glycol and a phosphorus source. Its reactivity is dominated by the electrophilic phosphorus center, making it an excellent phosphorylating agent.

Synthesis Workflow

The general synthetic route involves the formation of an intermediate, 2-chloro-1,3,2-dioxaphospholane, followed by oxidation to the final product.

Caption: General synthesis workflow for 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

Experimental Protocols

Protocol 1: Synthesis from Ethylene Glycol and Phosphorus Oxychloride [11]

-

Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption device, add 310 g of ethylene glycol and 350 g of anhydrous dichloromethane.

-

Cooling: Cool the mixture to 0 °C with continuous stirring for 30 minutes until the solution is colorless and transparent.

-

Addition of Phosphorus Oxychloride: Slowly add a solution of 770 g of phosphorus oxychloride in 300 g of anhydrous dichloromethane through the dropping funnel at a rate of approximately 1 drop per second. Maintain the reaction temperature at 0 °C. A large amount of HCl gas will be evolved.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours until it becomes colorless and transparent. Then, continue stirring for an additional 12 hours until gas evolution ceases.

-

Work-up and Purification: Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid. The crude product is then purified by vacuum distillation at 80 °C to yield the final product as a colorless, transparent liquid (yield: ~92%).

Protocol 2: Synthesis from Ethylene Glycol and Phosphorus Trichloride followed by Oxidation [12]

-

Step 1: Formation of 2-Chloro-1,3,2-dioxaphospholane: React 76.7 parts by weight of phosphorus trichloride with 34.6 parts by weight of ethylene glycol in a dichloromethane solvent at 5 °C. This reaction produces 2-Chloro-1,3,2-dioxaphospholane and hydrogen chloride.

-

Step 2: Oxidation: React the intermediate 2-Chloro-1,3,2-dioxaphospholane with 62 parts by weight of oxygen. Air can be used as a safe and economical oxidizing agent.[13]

-

Purification: The final product, 2-chloro-1,3,2-dioxaphospholane-2-oxide, is obtained by distillation.

Applications in Drug Development and Research

The primary utility of 2-Chloro-1,3,2-dioxaphospholane 2-oxide in a research and drug development setting is as a phosphorylating agent for the synthesis of various biologically relevant molecules, particularly phospholipids and their analogs, as well as biocompatible polymers.[4][6]

Phospholipid Synthesis

This reagent is instrumental in the synthesis of phosphocholine headgroups, which are essential components of cell membranes and are incorporated into various drug delivery systems.

Caption: General workflow for phospholipid synthesis using 2-Chloro-1,3,2-dioxaphospholane 2-oxide.

Protocol 3: General Procedure for Phosphocholine Synthesis

-

Phosphorylation: The alcohol-containing substrate is reacted with 2-chloro-1,3,2-dioxaphospholane 2-oxide in a suitable solvent (e.g., benzene) in the presence of a base catalyst such as triethylamine. This forms a cyclic phosphodiester intermediate.

-

Ring-Opening: The intermediate is then treated with trimethylamine in a solvent like anhydrous acetonitrile at an elevated temperature (e.g., 65 °C) to induce nucleophilic ring-opening, yielding the final phosphocholine product.

-

Purification: The product is typically purified by silica gel chromatography.

This methodology has been successfully applied to the synthesis of various phospholipids, including analogs of miltefosine and phosphatidylcholines.[3]

Polymer Chemistry

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a monomer used in ring-opening polymerization to create poly(phosphoester)s. These polymers are of interest in drug delivery and biomaterials due to their biocompatibility and degradability.

Biological Activity and Signaling Pathways

Currently, there is no substantial evidence in the scientific literature to suggest that 2-Chloro-1,3,2-dioxaphospholane 2-oxide has direct biological activity or is directly involved in specific cellular signaling pathways. Its significance in a biological context is primarily as a precursor for synthesizing biologically active molecules or materials for biomedical applications. While it belongs to the broad class of organophosphates, some of which are known for their neurotoxicity through acetylcholinesterase inhibition, the specific toxicological and biological profile of this compound is not well-characterized and it is not typically used in applications where direct, prolonged biological exposure is intended. Its high reactivity, particularly with water, suggests it would be rapidly hydrolyzed in a biological environment.

Safety and Handling

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a corrosive and water-reactive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[2][14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly closed, dry container under an inert atmosphere (e.g., nitrogen) at a low temperature (-20 °C is recommended).[3]

-

In case of exposure: For skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[14]

Conclusion

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a versatile and highly valuable reagent for the synthesis of a wide range of organophosphorus compounds. Its efficient use as a phosphorylating agent makes it indispensable for the creation of phospholipids for research into cell membranes and the development of drug delivery systems, as well as for the synthesis of biocompatible polymers. While it lacks known direct biological activity, its role as a key synthetic intermediate firmly establishes its importance for researchers and professionals in the chemical and pharmaceutical sciences. Proper handling and storage are crucial due to its corrosive and reactive nature.

References

- 1. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study | PLOS One [journals.plos.org]

- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 13C NMR [m.chemicalbook.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9) 1H NMR [m.chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Functional Consequences of Repeated Organophosphate Exposure: Potential Non-Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]

- 13. research.utwente.nl [research.utwente.nl]

- 14. beyondpesticides.org [beyondpesticides.org]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide. The information is compiled from crystallographic, spectroscopic, and synthetic chemistry data to serve as a detailed resource for professionals in research and development.

Introduction

2-Chloro-1,3,2-benzodioxaphosphole 2-oxide, also known by its synonyms o-phenylene phosphorochloridate and catechol cyclophosphorochloridate, is a key organophosphorus compound. Its rigid benzodioxaphosphole core and reactive P-Cl bond make it a valuable reagent in organic synthesis, particularly as a phosphorylating agent.[1][2] Understanding its precise molecular geometry and spectroscopic characteristics is crucial for its effective application in the synthesis of novel molecules, including potential drug candidates and complex organic materials.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-chloro-1,3,2λ⁵-benzodioxaphosphole 2-oxide[1] |

| CAS Number | 1499-17-8[2] |

| Molecular Formula | C₆H₄ClO₃P[2] |

| Molecular Weight | 190.52 g/mol [2] |

Molecular Structure and Crystallography

The definitive three-dimensional structure of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide has been determined by X-ray crystallography. The crystallographic data are available from the Cambridge Structural Database (CSD) under the deposition number CCDC 179510. This data provides precise measurements of bond lengths and angles, defining the molecule's geometry.

The core of the molecule consists of a planar benzene ring fused to a five-membered dioxaphosphole ring. The phosphorus atom is in a tetrahedral geometry, bonded to two oxygen atoms of the catechol moiety, a chlorine atom, and a phosphoryl oxygen atom.

Below is a diagram representing the molecular structure.

Caption: Molecular structure of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide. The following sections summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for this compound, showing a single resonance characteristic of a pentavalent phosphorus atom in this chemical environment.[1]

| Nucleus | Chemical Shift (δ) ppm |

| ³¹P | Data not available in search results |

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra would show signals corresponding to the aromatic protons and carbons of the catechol ring. Due to the molecule's symmetry, specific patterns of chemical shifts and coupling constants are expected. Specific peak data for ¹H and ¹³C NMR were not available in the search results.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of key functional groups.[1]

| Functional Group | Wavenumber (cm⁻¹) |

| P=O (phosphoryl) | Data not available in search results |

| P-O-Ar | Data not available in search results |

| C=C (aromatic) | Data not available in search results |

| P-Cl | Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation. Specific mass spectrometry data, including fragmentation patterns, were not available in the search results.

Experimental Protocols

Synthesis of 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide

A common synthetic route to this class of compounds involves the reaction of a diol with a phosphorus halide. For the synthesis of the non-benzofused analog, 2-chloro-1,3,2-dioxaphospholane-2-oxide, a detailed two-step procedure is well-documented.[3][4] A similar approach can be applied to the synthesis of the title compound using catechol as the starting diol.

General Reaction Scheme:

Caption: General synthesis workflow for 2-chloro-1,3,2-benzodioxaphosphole 2-oxide.

Detailed Protocol (Adapted from the synthesis of the non-benzo analog): [4]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add catechol and an anhydrous, inert solvent such as dichloromethane.

-

Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Phosphorus Oxychloride: Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled catechol solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR.

-

Workup: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Research and Development

2-Chloro-1,3,2-benzodioxaphosphole 2-oxide is a versatile reagent with applications in various areas of chemical synthesis:

-

Phosphorylating Agent: Its primary use is as a phosphorylating agent to introduce the benzodioxaphosphole oxide moiety to other molecules, such as alcohols and amines.[2]

-

Synthesis of Phosphate Esters: It is a precursor for the synthesis of more complex phosphate esters, which are of interest in medicinal chemistry and materials science.

-

Ligand Synthesis: The benzodioxaphosphole framework can be incorporated into ligands for catalysis.

The reactivity of the P-Cl bond allows for nucleophilic substitution, providing a gateway to a wide range of organophosphorus compounds.

Safety Information

2-Chloro-1,3,2-benzodioxaphosphole 2-oxide is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reactive towards moisture and should be stored under inert conditions. Always consult the Safety Data Sheet (SDS) before handling this compound.

This guide provides a foundational understanding of the molecular structure and chemistry of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide. Further detailed experimental data, where noted as unavailable in the current search, should be sought from dedicated chemical databases and the primary literature for specific research applications.

References

An In-depth Technical Guide to the Discovery and History of Cyclic Phosphorochloridates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic phosphorochloridates are a class of organophosphorus compounds characterized by a phosphorus atom incorporated into a heterocyclic ring, bonded to an oxygen atom (forming a phosphoryl group), a chlorine atom, and two oxygen atoms of the ring system. These reactive intermediates have played a pivotal role in the advancement of organophosphorus chemistry, serving as crucial building blocks for the synthesis of a wide array of biologically significant molecules, including cyclic phosphates, phosphodiesters, and phosphotriesters. Their history is deeply intertwined with the broader exploration of phosphorus chemistry, which began in the 19th century. While early work by scientists like Lassaigne and Wurtz laid the groundwork for understanding phosphorus compounds, the specific exploration of cyclic phosphorochloridates gained momentum in the mid-20th century. Pioneers in the field, through their investigations into the reactions of phosphorus oxychloride and phosphorus trichloride with diols, uncovered the synthetic pathways to these versatile reagents. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of cyclic phosphorochloridates, with a focus on their chemical properties and applications in modern research and drug development.

Historical Perspective and Key Discoveries

The journey into the world of organophosphorus chemistry began in the early 19th century, with significant progress in the synthesis of various phosphorus-containing compounds. However, the specific class of cyclic phosphorochloridates emerged from later investigations into the reactions of phosphorus halides with polyfunctional organic molecules.

A significant milestone in the synthesis of related cyclic phosphorus compounds was the work of R. S. Edmundson in 1962, who reported on the oxidation of cyclic phosphorochloridites.[1][2][3][4][5] This work highlighted a key route to obtaining the corresponding cyclic phosphorochloridates. Early synthetic approaches often grappled with challenges of low yields and difficult purification, which spurred further research into more efficient and selective methodologies.

The development of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in the latter half of the 20th century, was instrumental in characterizing these cyclic compounds and understanding their reactivity. This deeper understanding has paved the way for their use as indispensable reagents in the synthesis of complex molecules, including nucleotide analogues and phosphoramidate prodrugs, which are of significant interest in the pharmaceutical industry.[6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most common cyclic phosphorochloridates.

Table 1: Physical Properties of 2-Chloro-1,3,2-dioxaphospholane-2-oxide

| Property | Value | Reference(s) |

| CAS Number | 6609-64-9 | [10][11][12][13] |

| Molecular Formula | C₂H₄ClO₃P | [10][11][12][13] |

| Molecular Weight | 142.48 g/mol | [10][11][12][13] |

| Appearance | Colorless to light yellow liquid | [11][12][13] |

| Boiling Point | 89-91 °C at 0.8 mmHg | [10][11] |

| Melting Point | 12-14 °C | [10][11] |

| Density | 1.55 g/mL at 25 °C | [10][11] |

| Refractive Index | 1.4470-1.4530 at 20°C | [12] |

Table 2: Spectroscopic Data for Cyclic Phosphorochloridates

| Compound | 31P NMR Chemical Shift (ppm) | 1H NMR Chemical Shift (ppm) | Mass Spectrometry (GC-MS) | Reference(s) |

| 2-Chloro-1,3,2-dioxaphospholane | ~176.0 | Not specified | Not specified | [14] |

| 2-Chloro-1,3,2-dioxaphospholane-2-oxide | ~16.94 | Not specified | NIST Number: 343702 | [15][16] |

Table 3: Comparison of Synthetic Yields for 2-Chloro-2-oxo-1,3,2-dioxaphospholane

| Synthetic Method | Starting Materials | Yield (%) | Reference(s) |

| Oxidation of 2-chloro-1,3,2-dioxaphospholane with ozone | 2-chloro-1,3,2-dioxaphospholane, Ozone | 59-80 | [17] |

| Reaction of ethylene glycol with phosphorus oxychloride | Ethylene glycol, Phosphorus oxychloride | 92 | [18] |

Key Experimental Protocols

Synthesis of 2-Chloro-1,3,2-dioxaphospholane

This protocol is adapted from early, foundational methods for the synthesis of cyclic phosphorochloridites.

Materials:

-

Ethylene glycol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Pyridine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place a solution of ethylene glycol (1.0 equivalent) and pyridine (2.2 equivalents) in anhydrous diethyl ether.

-

Cool the flask to -10 °C in an ice-salt bath.

-

Add phosphorus trichloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 1 hour, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride.

-

The filtrate, containing the desired 2-chloro-1,3,2-dioxaphospholane, can be used directly for the next step or purified by distillation under reduced pressure.

Synthesis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane

This protocol describes a modern, high-yield synthesis of the corresponding cyclic phosphorochloridate.[18]

Materials:

-

Ethylene glycol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dichloromethane

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add ethylene glycol (310 g) and anhydrous dichloromethane (350 g).

-

Cool the mixture to 0 °C with continuous stirring.

-

Slowly add a solution of phosphorus oxychloride (770 g) in anhydrous dichloromethane (300 g) through the dropping funnel at a rate that maintains the reaction temperature at 0 °C. The reaction is exothermic and will release HCl gas.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours, and then stir for an additional 12 hours at room temperature.

-

Remove the dichloromethane by distillation at atmospheric pressure.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 80 °C under reduced pressure to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane as a colorless liquid (yield: 92%).[18]

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to cyclic phosphorochloridates.

Caption: Reaction mechanism for the formation of a cyclic phosphorochloridate from a diol and phosphorus oxychloride.

Caption: A generalized workflow for the synthesis and purification of cyclic phosphorochloridates.

References

- 1. Diester-containing Zwitterionic Gemini Surfactants with Different Spacer and Its Impact on Micellization Properties and Viscosity of Aqueous Micellar Solution [jstage.jst.go.jp]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. karger.com [karger.com]

- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. parchem.com [parchem.com]

- 11. 2-Chloro-2-oxo-1,3,2-dioxaphospholane | 6609-64-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-Chloro-1,3,2-dioxaphospholane-2-oxide - High purity | EN [georganics.sk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane - Google Patents [patents.google.com]

- 18. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (CAS Number: 1499-17-8). The document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the analysis of this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of organophosphorus compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide. This data is compiled based on typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.40 | m | - | Aromatic Protons (4H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 (d, Jpc ≈ 7 Hz) | C-O |

| 125.0 | Aromatic CH |

| 112.0 (d, Jpc ≈ 4 Hz) | Aromatic CH |

Table 3: Predicted ³¹P NMR Spectroscopic Data (202 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 15.0 - 20.0 | P=O |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600, 1480 | Strong | Aromatic C=C Stretch |

| 1300 - 1250 | Strong | P=O Stretch |

| 1220 - 1180 | Strong | P-O-Ar Stretch |

| 950 - 900 | Strong | O-P-O Stretch |

| 600 - 500 | Strong | P-Cl Stretch |

Table 5: Mass Spectrometry (Electron Ionization, 70 eV) Data

| m/z | Relative Intensity (%) | Assignment |

| 190/192 | 100/33 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl) |

| 155 | Moderate | [M - Cl]⁺ |

| 120 | Moderate | [C₆H₄O₂]⁺ |

| 92 | High | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 64.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an external standard for ³¹P (85% H₃PO₄: δ 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

GC-MS Analysis:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 2 scans/second.

Data Processing:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the analyte peak.

-

Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Potential Research Areas for 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide, also known as o-phenylene phosphorochloridate or catechol phosphoryl chloride, is a reactive organophosphorus compound with significant potential in synthetic chemistry and drug discovery. Its bifunctional nature, incorporating a phosphoryl chloride moiety and a catechol-derived ring system, makes it a valuable reagent for the phosphorylation of various substrates and a precursor for the synthesis of biologically active molecules. This document outlines key research areas for this compound, including its synthesis, reactivity, and its role in the development of novel therapeutic agents. Potential applications in the fields of antifungal and neurodegenerative disease research are highlighted, supported by detailed mechanistic insights and proposed experimental workflows.

Core Compound Properties

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a solid at room temperature with a melting point range of 56-62 °C and a boiling point of 120 °C at 9 mmHg. It is soluble in various organic solvents such as petroleum ether and benzene, with slight solubility in diethyl ether.

| Property | Value |

| CAS Number | 1499-17-8 |

| Molecular Formula | C₆H₄ClO₃P |

| Molecular Weight | 190.52 g/mol |

| Melting Point | 56-62 °C |

| Boiling Point | 120 °C (at 9 mmHg) |

| Synonyms | o-Phenylene phosphorochloridate, Catechol phosphoryl chloride, 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide |

Synthesis

The primary synthetic route to 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide involves the reaction of catechol with phosphoryl chloride (POCl₃). This reaction proceeds via the formation of a dichlorophosphoryl intermediate which then undergoes intramolecular cyclization.

Proposed Experimental Protocol: Synthesis of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

This protocol is based on general procedures for the reaction of phenols with phosphoryl chloride.

Materials:

-

Catechol

-

Phosphoryl chloride (POCl₃)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Triethylamine or other non-nucleophilic base

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve catechol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphoryl chloride (1.1 equivalents) in anhydrous DCM to the stirred catechol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with cold water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide.

Synthesis workflow for 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide.

Potential Research Areas & Applications

As a Phosphorylating Agent

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a potent phosphorylating agent. The strained five-membered ring makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack, facilitating the transfer of the phosphoryl group.

Potential Research:

-

Selective Phosphorylation: Investigating the regioselectivity of phosphorylation for complex polyhydroxylated natural products.

-

Prodrug Synthesis: Utilizing the reagent to synthesize phosphate and phosphonate prodrugs of known therapeutic agents to improve their solubility, bioavailability, and pharmacokinetic profiles.

-

Peptide and β-Lactam Chemistry: Exploring its use in the synthesis of phosphopeptides and phosphorylated β-lactam antibiotics to enhance their biological activity or stability.

Antifungal Drug Development

Derivatives of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide have shown potential as precursors for antifungal agents. Specifically, it can be used to synthesize analogues of Uridine Diphosphate-Glucose (UDP-glucose). These analogues can act as inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a promising target for novel antifungal therapies.

Proposed Signaling Pathway for Antifungal Activity:

Inhibition of fungal cell wall synthesis by UDP-glucose analogues.

Neurodegenerative Disease Research

Organophosphorus compounds are well-known inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing symptoms of Alzheimer's disease. Derivatives of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide could be explored as novel AChE inhibitors.

Proposed Signaling Pathway for Acetylcholinesterase Inhibition:

Mechanism of acetylcholinesterase inhibition.

Proposed Experimental Protocols for Applications

General Protocol for Phosphorylation of an Alcohol

Materials:

-

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide

-

Alcohol substrate

-

Anhydrous pyridine or other suitable base and solvent

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add a solution of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (1.1 equivalents) in a minimal amount of anhydrous pyridine dropwise to the alcohol solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the resulting phosphate ester by column chromatography.

Conceptual Workflow for Screening Anticholinesterase Activity

Workflow for discovery of novel AChE inhibitors.

Conclusion

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a versatile reagent with considerable, yet underexplored, potential in organic synthesis and medicinal chemistry. The outlined research areas, particularly in the development of novel antifungal and neuroprotective agents, represent promising avenues for future investigation. The reactivity of this compound as a phosphorylating agent opens up possibilities for the synthesis of a wide range of biologically active molecules and prodrugs. Further detailed studies into its synthesis, reactivity, and the biological mechanisms of its derivatives are warranted to fully exploit its potential in drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1,3,2-dioxaphospholane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-chloro-1,3,2-dioxaphospholane 2-oxide, a reactive cyclic chlorophosphate reagent utilized in the synthesis of various phospholipids and other organophosphate compounds.[1] Due to its hazardous nature, a thorough understanding and strict adherence to safety protocols are imperative for all personnel handling this compound.

Hazard Identification and Classification

2-Chloro-1,3,2-dioxaphospholane 2-oxide is classified as a hazardous substance requiring careful handling.[2] The primary hazards associated with this compound are its corrosive nature and violent reaction with water.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Source: Aggregated GHS information from multiple suppliers.[3]

Signal Word: Danger[2]

Hazard Statements:

Supplementary Hazard Statements:

-

EUH014: Reacts violently with water.

-

EUH029: Contact with water liberates toxic gas.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-chloro-1,3,2-dioxaphospholane 2-oxide is provided below. These properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value |

| Molecular Formula | C₂H₄ClO₃P |

| Molecular Weight | 142.48 g/mol |

| Appearance | Colorless liquid[2] |

| Melting Point/Range | 11 - 14 °C / 51.8 - 57.2 °F[2] |

| Boiling Point/Range | 98 - 99 °C / 208.4 - 210.2 °F @ 2 mmHg[2] |

| Flash Point | > 110 °C / > 230 °F[2] |

| Solubility | Reacts violently with water[2][4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling 2-chloro-1,3,2-dioxaphospholane 2-oxide:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.134 or European Standard EN166.[2]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][5] This includes a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH or European Standard EN 149 approved respirator when necessary.[5] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage

Handling:

-

Use only under a chemical fume hood.[2]

-

Do not breathe mist, vapors, or spray.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Do not allow contact with water.[2]

-

Wash hands before breaks and immediately after handling the product.[2]

-

Ensure good ventilation and exhaustion at the workplace.[6]

-

Prevent the formation of aerosols.[6]

-

Keep away from ignition sources and do not smoke.[6]

-

Protect against electrostatic charges.[6]

Storage:

-

Keep the container tightly sealed.[6]

-

Store locked up.[2]

-

Keep away from heat and sources of ignition.

-

Store under a nitrogen blanket.[7]

-

This material is moisture-sensitive and should be protected from moisture.[7]

-

Incompatible materials include strong oxidizing agents and strong bases.[2][5]

First-Aid Measures

In case of exposure, immediate medical attention is required. Follow these first-aid measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Take off immediately all contaminated clothing. Immediate medical attention is required.[2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[2]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear protective equipment. Keep unprotected persons away.[6]

-

Environmental Precautions: Do not allow the product to enter sewers, surface water, or ground water.[6]

-

Methods for Containment and Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13. Ensure adequate ventilation.[6] Do not expose the spill to water.[2]

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide. DO NOT USE WATER. [5][7]

-

Specific Hazards: Reacts violently with water.[2][4] May produce hazardous decomposition products such as hydrogen chloride, carbon monoxide, oxides of phosphorus, and carbon dioxide.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][7]

Disposal Considerations

Waste treatment methods must comply with federal, state, and local regulations. The product should not be disposed of together with household garbage and should not be allowed to reach the sewage system.[6] Uncleaned packaging should be disposed of according to official regulations.[6]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety assessment of 2-chloro-1,3,2-dioxaphospholane 2-oxide are not publicly available. However, standard methodologies for assessing skin and eye corrosion, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) guidelines, would be the basis for such evaluations. These would include in vitro and in vivo studies to determine the extent of tissue damage upon exposure.

This technical guide is intended to provide essential safety and handling information for experienced researchers. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical. A thorough risk assessment should be conducted for any new experimental procedure involving this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1,3,2-Dioxaphospholane 2-oxide | CAS#:6609-64-9 | Chemsrc [chemsrc.com]

- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide(6609-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. Page loading... [guidechem.com]

- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

A Technical Guide to the Solubility of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide in Organic Solvents

Predicted Solubility Profile

Based on its chemical structure—a moderately polar heterocyclic organophosphorus compound—1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is anticipated to exhibit solubility in a range of common organic solvents. Its rigid benzodioxaphosphole ring, coupled with the electronegative chlorine and oxygen atoms, suggests it will be most soluble in polar aprotic solvents and may have moderate to low solubility in nonpolar solvents.

Likely Solvent Classes for Good Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Ethers (e.g., Tetrahydrofuran, Diethyl ether)

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone)

-

Esters (e.g., Ethyl Acetate)

-

Aprotic Polar Solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[1]

2.1. Materials and Reagents

-

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

2.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary tests can help determine the minimum time required to achieve equilibrium.[2]

-

Sample Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a chemically resistant syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound using a validated analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the dissolved compound.

-

2.3. Data Analysis Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition.[2]

Data Presentation

The experimentally determined solubility data should be organized into a clear and structured table for easy comparison and reference.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] | HPLC |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of the target compound.

Caption: Workflow for equilibrium solubility determination.

General Reactivity: Phosphorylation Agent

1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a cyclic chlorophosphate reagent that acts as a phosphorylating agent, transferring a phosphate group to a nucleophile such as an alcohol. This reactivity is fundamental to its application in the synthesis of various organophosphorus compounds, including phospholipids.[3]

Caption: General phosphorylation reaction pathway.

References

A Proposed Theoretical Investigation of 2-Chloro-1,3,2-Benzodioxaphosphole 2-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3,2-benzodioxaphosphole 2-oxide, also known as o-phenylene phosphorochloridate, is a key intermediate in the synthesis of a variety of organophosphorus compounds, including those with potential applications in medicinal chemistry and materials science. Despite its utility, a comprehensive theoretical understanding of its molecular structure, vibrational properties, and electronic characteristics is notably absent in the current scientific literature. This technical guide addresses this gap by proposing a detailed computational protocol for a thorough theoretical investigation of this molecule. Grounded in the experimentally determined crystal structure, this document provides a roadmap for researchers to perform quantum chemical calculations, and it establishes a framework for the presentation and analysis of the resulting data.

Introduction

2-Chloro-1,3,2-benzodioxaphosphole 2-oxide is a bifunctional reagent widely used in phosphorylation reactions. Its rigid benzodioxaphosphole core and reactive P-Cl bond make it a versatile building block for the synthesis of complex phosphate esters. A detailed understanding of its conformational preferences, electronic structure, and vibrational modes is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental spectroscopic data.

Currently, there is a scarcity of published theoretical studies on this specific molecule. This guide outlines a robust computational methodology using Density Functional Theory (DFT) to calculate and analyze its key molecular properties. The protocol is designed to be accessible to researchers with a background in computational chemistry and to provide a standardized approach for generating high-quality theoretical data.

Proposed Computational Methodology

The theoretical investigation will be based on the known crystal structure of 2-chloro-1,3,2-benzodioxaphosphole 2-oxide, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 179510.[1] This experimental geometry will serve as the starting point for all calculations.

Software

All quantum chemical calculations can be performed using a widely available computational chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

A well-established level of theory for organophosphorus compounds is the B3LYP functional combined with a Pople-style basis set. For accurate results, the following is recommended:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

This combination provides a good balance between computational cost and accuracy for describing the geometry, vibrational frequencies, and electronic properties of molecules containing second-row elements like phosphorus and chlorine.

Experimental Protocols

-

Input Structure: The atomic coordinates from the experimental crystal structure (CCDC 179510) will be used as the initial geometry.

-

Calculation Type: A full geometry optimization will be performed in the gas phase to locate the minimum energy structure.

-

Convergence Criteria: Default convergence criteria for energy and forces should be sufficient for this purpose.

-

Input Structure: The optimized geometry obtained from the previous step will be used.

-

Calculation Type: A frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analysis: The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies for better agreement with experimental data, if available.

-

Input Structure: The optimized geometry will be used.

-

Calculations:

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges, hybridization, and analyze donor-acceptor interactions.

-

Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Data Presentation

The quantitative data generated from these calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Atom(s) | Experimental Value (Å or °) | Calculated Value (Å or °) |

| Bond Lengths | |||

| P=O | [From CCDC 179510] | [Calc. Value] | |

| P-Cl | [From CCDC 179510] | [Calc. Value] | |

| P-O(ring) | [From CCDC 179510] | [Calc. Value] | |

| C-O | [From CCDC 179510] | [Calc. Value] | |

| C-C(aromatic) | [From CCDC 179510] | [Calc. Value] | |

| Bond Angles | |||

| O=P-Cl | [From CCDC 179510] | [Calc. Value] | |

| O=P-O(ring) | [From CCDC 179510] | [Calc. Value] | |

| Cl-P-O(ring) | [From CCDC 179510] | [Calc. Value] | |

| O(ring)-P-O(ring) | [From CCDC 179510] | [Calc. Value] | |

| Dihedral Angles | |||

| O=P-O-C | [From CCDC 179510] | [Calc. Value] | |

| Cl-P-O-C | [From CCDC 179510] | [Calc. Value] |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(P=O) | [Calc. Value] | [Scaled Value] | [Calc. Value] | [Calc. Value] | P=O stretch |